molecular formula C18H22N2O2S2 B2429682 (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)octanamide CAS No. 303055-98-3

(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)octanamide

Cat. No.: B2429682
CAS No.: 303055-98-3
M. Wt: 362.51
InChI Key: ODUUHQSYLRZEJK-SQFISAMPSA-N
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Description

“(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)octanamide” is a derivative of Rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .


Synthesis Analysis

These compounds are obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .


Chemical Reactions Analysis

The Knoevenagel condensation reaction is used to synthesize these compounds . The reaction demonstrates high thermal stability of the tested compounds above 240 °C .


Physical and Chemical Properties Analysis

The absorption and emission maxima in polar and non-polar solvents were determined for these compounds . They also demonstrate high thermal stability above 240 °C .

Future Directions

The possibility of using these derivatives for fluorescence bioimaging was checked. Compounds 1 and A-2 were successfully used as fluorescent dyes of fixed cells of mammalian origin . In addition, biological activity tests against bacteria and fungi were carried out . The results showed that A-1 and A-2 showed excellent antimicrobial activity among the newly synthesized compounds, especially against Gram-positive bacteria . This suggests potential future directions in the development of new antimicrobial agents.

Properties

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-2-3-4-5-9-12-16(21)19-20-17(22)15(24-18(20)23)13-14-10-7-6-8-11-14/h6-8,10-11,13H,2-5,9,12H2,1H3,(H,19,21)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUUHQSYLRZEJK-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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